[3-(Propan-2-yl)cyclohexyl]hydrazine
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Overview
Description
[3-(Propan-2-yl)cyclohexyl]hydrazine: is an organic compound characterized by a cyclohexyl ring substituted with a propan-2-yl group and a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)cyclohexyl]hydrazine typically involves the reaction of cyclohexanone with isopropylamine to form the corresponding imine, followed by reduction with hydrazine hydrate. The reaction conditions often include:
Cyclohexanone: Starting material
Isopropylamine: Reactant
Hydrazine hydrate: Reducing agent
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(Propan-2-yl)cyclohexyl]hydrazine can undergo oxidation reactions to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydrazine moiety is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Water, ethanol, dichloromethane
Temperature: Varies depending on the reaction type, typically ranging from room temperature to elevated temperatures
Major Products:
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amines
Substitution: Formation of substituted hydrazine derivatives
Scientific Research Applications
Chemistry:
Catalysis: [3-(Propan-2-yl)cyclohexyl]hydrazine can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of [3-(Propan-2-yl)cyclohexyl]hydrazine involves its interaction with molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or activation of biological pathways. The compound’s effects are mediated through its ability to alter the conformation and function of target proteins.
Comparison with Similar Compounds
Cyclohexylhydrazine: Lacks the propan-2-yl group, resulting in different reactivity and applications.
Isopropylhydrazine: Lacks the cyclohexyl ring, leading to distinct chemical properties.
Uniqueness:
Structural Features:
Reactivity: The presence of both hydrazine and isopropyl groups allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C9H20N2 |
---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
(3-propan-2-ylcyclohexyl)hydrazine |
InChI |
InChI=1S/C9H20N2/c1-7(2)8-4-3-5-9(6-8)11-10/h7-9,11H,3-6,10H2,1-2H3 |
InChI Key |
CCAWAWVNFJYZMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCCC(C1)NN |
Origin of Product |
United States |
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